molecular formula C21H14O2S B11070173 2-Phenyl-2-phenylsulfanylindene-1,3-dione CAS No. 148433-44-7

2-Phenyl-2-phenylsulfanylindene-1,3-dione

Cat. No.: B11070173
CAS No.: 148433-44-7
M. Wt: 330.4 g/mol
InChI Key: ABKYTUWTUZKMFA-UHFFFAOYSA-N
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Description

2-Phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to the indene core. Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a one-pot procedure that includes ultrasound synthesis under neat conditions followed by Cadogan’s cyclization . This method is efficient and provides good yields of the desired compound.

Industrial Production Methods

Industrial production of 2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or indene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the indene core.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes essential for the survival of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-2-(phenylsulfanyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

148433-44-7

Molecular Formula

C21H14O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-phenyl-2-phenylsulfanylindene-1,3-dione

InChI

InChI=1S/C21H14O2S/c22-19-17-13-7-8-14-18(17)20(23)21(19,15-9-3-1-4-10-15)24-16-11-5-2-6-12-16/h1-14H

InChI Key

ABKYTUWTUZKMFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4

Origin of Product

United States

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